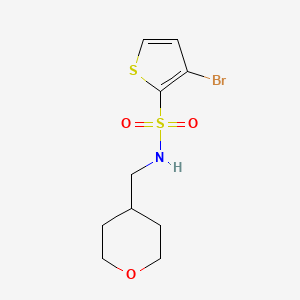![molecular formula C13H15N3O2 B7555249 [3-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone](/img/structure/B7555249.png)
[3-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of [3-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [3-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone include the inhibition of inflammation, tumor growth, and cell proliferation. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been shown to exhibit fluorescent properties, making it a potential probe for imaging applications.
Advantages and Limitations for Lab Experiments
The advantages of using [3-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone in lab experiments include its potential as a therapeutic agent for various diseases and its fluorescent properties for imaging applications. However, its limitations include its potential toxicity and the need for further studies to determine its efficacy and safety.
Future Directions
For [3-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone research include the development of more efficient synthesis methods, the determination of its efficacy and safety as a therapeutic agent for various diseases, and the optimization of its fluorescent properties for imaging applications. Additionally, further studies are needed to elucidate its mechanism of action and potential interactions with other drugs.
Synthesis Methods
The synthesis method of [3-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone involves the reaction of 1H-indazole-5-carboxylic acid and 3-(hydroxymethyl)pyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography.
Scientific Research Applications
[3-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biotechnology. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-proliferative activities. It has also been studied for its potential use as a fluorescent probe for imaging applications.
properties
IUPAC Name |
[3-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-8-9-3-4-16(7-9)13(18)10-1-2-12-11(5-10)6-14-15-12/h1-2,5-6,9,17H,3-4,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQNTLLGIRVRJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)C2=CC3=C(C=C2)NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid](/img/structure/B7555186.png)

![2-[1-[(5-Methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]piperidin-3-yl]ethanol](/img/structure/B7555199.png)

![N-[(1-methylimidazol-2-yl)methyl]quinolin-3-amine](/img/structure/B7555210.png)
![4-[3-(2-hydroxyethyl)piperidin-1-yl]-N-methylbenzenesulfonamide](/img/structure/B7555217.png)
![N-[(5-methylthiophen-2-yl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B7555224.png)
![2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol](/img/structure/B7555240.png)

![(2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7555251.png)
![1-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]imidazole-4-sulfonamide](/img/structure/B7555261.png)
![7-(2-methoxyethyl)-3-methyl-8-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B7555266.png)